molecular formula C12H14N4O2 B5312559 N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide

N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5312559
M. Wt: 246.27 g/mol
InChI Key: JNNSJRGYJFZMKK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methoxyethyl group attached to the nitrogen atom and a triazolyl group attached to the benzene ring

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-18-6-5-13-12(17)10-3-2-4-11(7-10)16-8-14-15-9-16/h2-4,7-9H,5-6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNSJRGYJFZMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of 3-(1,2,4-triazol-4-yl)benzoic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazolyl group can be reduced to form a dihydrotriazole derivative.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-(2-formylethyl)-3-(1,2,4-triazol-4-yl)benzamide or N-(2-carboxyethyl)-3-(1,2,4-triazol-4-yl)benzamide.

    Reduction: Formation of N-(2-methoxyethyl)-3-(dihydro-1,2,4-triazol-4-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazolyl group can bind to metal ions or enzyme active sites, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The benzamide moiety can form hydrogen bonds with amino acid residues in proteins, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide can be compared with other benzamide derivatives and triazole-containing compounds:

    Similar Compounds: 2-chloro-N-(2-methoxyethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide, N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzoic acid.

    Uniqueness: The presence of both the methoxyethyl and triazolyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

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